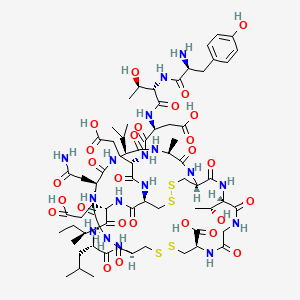
2-Nitrobenzonitrile-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzonitrile-d4 is a deuterium-labeled derivative of 2-Nitrobenzonitrile. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful for tracing and quantifying chemical reactions in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzonitrile-d4 typically involves the nitration of benzonitrile-d4. The reaction is carried out by treating benzonitrile-d4 with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic reaction and prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzonitrile-d4 undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas and catalysts like Raney nickel or palladium on carbon.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.
Major Products:
Scientific Research Applications
2-Nitrobenzonitrile-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Mechanism of Action
The mechanism of action of 2-Nitrobenzonitrile-d4 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule allow researchers to track the compound through various chemical and biological processes. This tracking helps in understanding the behavior, transformation, and fate of the compound in different environments .
Comparison with Similar Compounds
2-Nitrobenzonitrile: The non-deuterated version of the compound, used in similar applications but without the benefits of isotope labeling.
2-Fluorobenzonitrile: A similar compound where the nitro group is replaced with a fluorine atom, used in different substitution reactions.
Uniqueness: 2-Nitrobenzonitrile-d4 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantifying chemical reactions. This labeling makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Properties
Molecular Formula |
C7H4N2O2 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-nitrobenzonitrile |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H/i1D,2D,3D,4D |
InChI Key |
SWBDKCMOLSUXRH-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C#N)[N+](=O)[O-])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)








![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)
![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)

